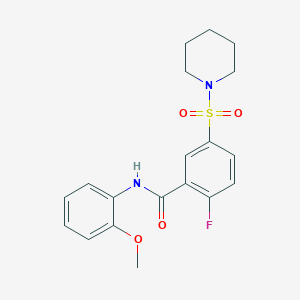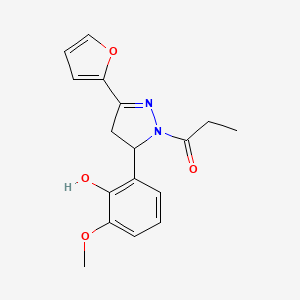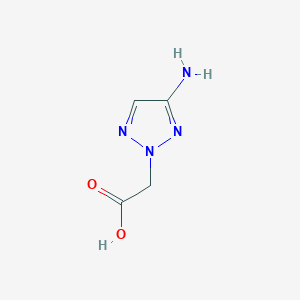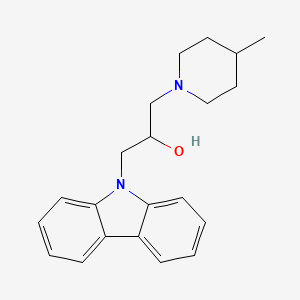![molecular formula C22H22ClN3O2S B2445079 3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422529-18-8](/img/no-structure.png)
3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a wide range of biological activities, including antitumor, antibacterial, antiviral, antimalarial, and antiprotozoal properties .
Molecular Structure Analysis
The compound contains a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a 2-pyrimidinone ring. It also has a 3-methylpiperidine-1-carbonyl group and a 4-chlorophenylmethyl group attached to the quinazolinone core .Chemical Reactions Analysis
Quinazolinones can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions. The specific reactions that this compound can undergo would depend on the reaction conditions and the other reactants present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the quinazolinone core, the 3-methylpiperidine-1-carbonyl group, and the 4-chlorophenylmethyl group would influence the compound’s solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Crystallography and Structural Chemistry
In crystallography, researchers study the arrangement of atoms in crystalline materials. The crystal structure of 3-(4-Chlorophenyl)-2-methylacrylic acid reveals interesting features. Dimers form due to intermolecular O-H⋯O bonding, creating linked structures. Additionally, π-π interactions occur between aromatic rings, influencing the overall crystal packing .
Antidepressant Research
Given the compound’s aromatic and carbonyl moieties, it could be relevant in antidepressant drug development. Analogous structures have been studied for their serotonin reuptake inhibition (SERT) activity. Investigating its SAR (structure-activity relationship) could provide insights into its potential as an antidepressant .
Gold Extraction
Surprisingly, 3-(4-Chlorophenyl)-2-methylacrylic acid has been explored for gold(III) extraction. Researchers found optimal conditions for extracting gold ions from hydrochloric acid solutions using this compound as a ligand . This application highlights its potential in hydrometallurgy and metal recovery.
Mecanismo De Acción
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one' involves the condensation of 4-chlorobenzylamine with 2-thioxo-2,3-dihydro-1H-quinazolin-4-one, followed by the reaction of the resulting intermediate with 3-methylpiperidine-1-carboxylic acid chloride. The final step involves the addition of sulfur to the intermediate to form the desired compound.", "Starting Materials": [ "4-chlorobenzylamine", "2-thioxo-2,3-dihydro-1H-quinazolin-4-one", "3-methylpiperidine-1-carboxylic acid chloride", "Sulfur" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzylamine with 2-thioxo-2,3-dihydro-1H-quinazolin-4-one in the presence of a suitable base to form the intermediate 3-[(4-chlorophenyl)methyl]-2-thioxo-2,3-dihydro-1H-quinazolin-4-one.", "Step 2: Reaction of the intermediate with 3-methylpiperidine-1-carboxylic acid chloride in the presence of a suitable base to form the intermediate 3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one.", "Step 3: Addition of sulfur to the intermediate in the presence of a suitable base to form the desired compound 3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one." ] } | |
Número CAS |
422529-18-8 |
Fórmula molecular |
C22H22ClN3O2S |
Peso molecular |
427.95 |
Nombre IUPAC |
3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C22H22ClN3O2S/c1-14-3-2-10-25(12-14)20(27)16-6-9-18-19(11-16)24-22(29)26(21(18)28)13-15-4-7-17(23)8-5-15/h4-9,11,14H,2-3,10,12-13H2,1H3,(H,24,29) |
Clave InChI |
AAPNZGSYXPPZHU-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Methoxy-1-[[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol](/img/structure/B2444998.png)

![3,4,5-triethoxy-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2445002.png)
![1-Methyl-4-(4-[(methylamino)methyl]phenyl)pyrrolidine-3-carboxamide hydrochloride](/img/structure/B2445003.png)
![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2445004.png)

![N-(3-(dimethylamino)propyl)-5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2445008.png)
![4-(4-fluorophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2445010.png)

![N-(2-furylmethyl)-3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide](/img/structure/B2445012.png)


![2-(2,4-dichlorophenoxy)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2445018.png)